(2E)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-{7-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is a complex organic molecule featuring a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{7-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Introduction of the dithiol moiety: This step involves the reaction of the quinoline derivative with sulfur-containing reagents under controlled conditions.
Attachment of the ethoxy and methoxy groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the prop-2-en-1-one moiety: This is typically achieved through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{7-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE: can undergo various chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(2E)-1-{7-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-1-{7-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
2-Hydroxy-2-methylpropiophenone: A compound used in photoinitiation and polymerization.
Uniqueness
(2E)-1-{7-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE: is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H23NO3S3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(E)-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H23NO3S3/c1-5-28-17-11-12-18-19(14-17)25(24(2,3)22-21(18)23(29)31-30-22)20(26)13-8-15-6-9-16(27-4)10-7-15/h6-14H,5H2,1-4H3/b13-8+ |
InChI Key |
XICNGVALDYAGKF-MDWZMJQESA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)/C=C/C4=CC=C(C=C4)OC)(C)C)SSC3=S |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=CC4=CC=C(C=C4)OC)(C)C)SSC3=S |
Origin of Product |
United States |
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